

An In-depth Technical Guide to 6-Cyanopyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-Cyanopyridine-2-carboxylic acid

Cat. No.: B1321325

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, nomenclature, synthesis, and physicochemical properties of **6-Cyanopyridine-2-carboxylic acid**. It is intended to be a valuable resource for researchers and professionals involved in chemical synthesis and drug discovery.

Chemical Structure and Nomenclature

6-Cyanopyridine-2-carboxylic acid, a substituted pyridine derivative, is a molecule of significant interest in medicinal chemistry and materials science. Its structure consists of a pyridine ring functionalized with a cyano group at the 6-position and a carboxylic acid group at the 2-position.

Systematic (IUPAC) Name: **6-Cyanopyridine-2-carboxylic acid**

Common Synonyms:

- 6-Cyano-2-picolinic acid

Chemical Structure:

Molecular Structure of **6-Cyanopyridine-2-carboxylic acid**.

Physicochemical and Spectroscopic Data

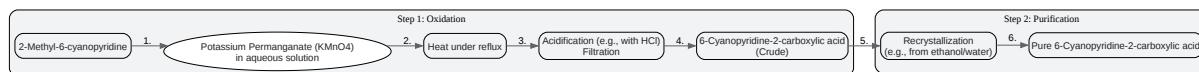
A summary of the key physicochemical and spectroscopic data for **6-Cyanopyridine-2-carboxylic acid** is presented below. This information is crucial for its identification, characterization, and application in various experimental settings.

Table 1: Physicochemical Properties

Property	Value	Reference
CAS Number	872602-74-9	N/A
Molecular Formula	C ₇ H ₄ N ₂ O ₂	[1]
Molecular Weight	148.12 g/mol	[1]
Appearance	White to light yellow solid	N/A
Melting Point	180-181 °C	N/A
SMILES	N#Cc1cccc(n1)C(=O)O	N/A
InChI	InChI=1S/C7H4N2O2/c8-4-5-2-1-3-6(9-5)7(10)11/h1-3H, (H,10,11)	N/A

Table 2: Spectroscopic Data

Technique	Key Features and Assignments
¹ H NMR	The proton NMR spectrum of the pyridine ring is expected to show three aromatic protons. The chemical shifts are influenced by the electron-withdrawing nature of the cyano and carboxylic acid groups. A broad singlet corresponding to the carboxylic acid proton is also anticipated, typically in the downfield region.
¹³ C NMR	The carbon NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will appear significantly downfield. The carbon of the cyano group will also have a characteristic chemical shift. The remaining five signals will correspond to the carbons of the pyridine ring.
Infrared (IR) Spectroscopy	The IR spectrum will exhibit characteristic absorption bands for the functional groups present. A broad O-H stretch from the carboxylic acid is expected around 2500-3300 cm ⁻¹ . A sharp C≡N stretch for the nitrile group should appear around 2230-2210 cm ⁻¹ . A strong C=O stretch from the carbonyl group of the carboxylic acid will be observed in the region of 1725-1700 cm ⁻¹ .
Mass Spectrometry (MS)	The mass spectrum will show the molecular ion peak (M ⁺) corresponding to the molecular weight of the compound. Fragmentation patterns may include the loss of CO ₂ , H ₂ O, and HCN, providing further structural information.


Synthesis and Experimental Protocols

The synthesis of **6-Cyanopyridine-2-carboxylic acid** can be achieved through various synthetic routes. A common method involves the hydrolysis of a corresponding dinitrile or the

oxidation of a methyl group followed by cyanation. Below is a detailed experimental protocol for a potential synthetic pathway.

Synthesis of **6-Cyanopyridine-2-carboxylic acid** from 2-Methyl-6-cyanopyridine

This two-step process involves the oxidation of the methyl group to a carboxylic acid.

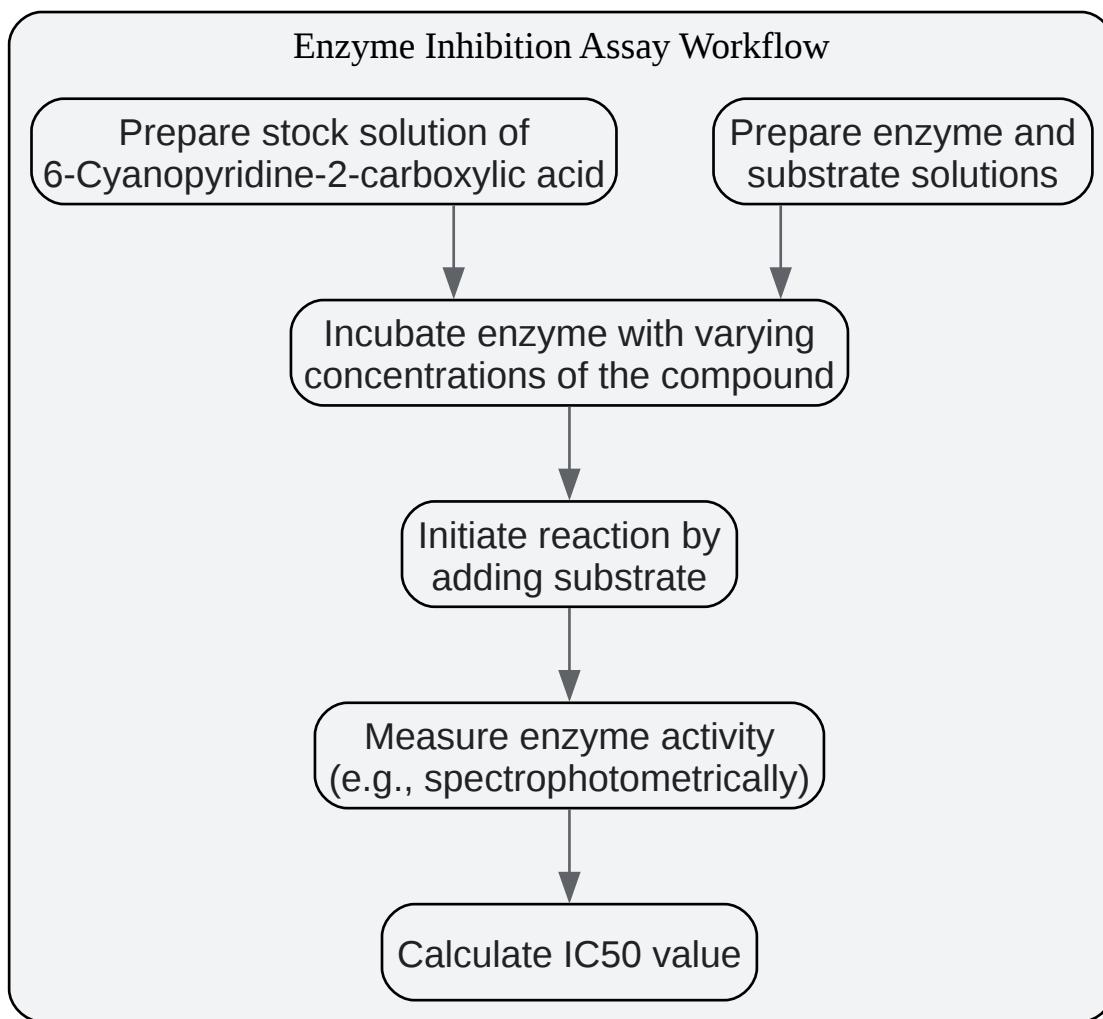
[Click to download full resolution via product page](#)

Synthetic workflow for **6-Cyanopyridine-2-carboxylic acid**.

Experimental Protocol:

- Oxidation: In a round-bottom flask equipped with a reflux condenser, dissolve 2-methyl-6-cyanopyridine in water.
- Slowly add a solution of potassium permanganate in water to the flask while stirring. The reaction is exothermic, so the addition should be controlled to maintain a gentle reflux.
- After the addition is complete, continue to heat the mixture at reflux for several hours until the purple color of the permanganate has disappeared, indicating the completion of the oxidation.
- Cool the reaction mixture to room temperature and filter to remove the manganese dioxide byproduct.
- Carefully acidify the filtrate with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 3-4. This will precipitate the crude **6-Cyanopyridine-2-carboxylic acid**.
- Collect the crude product by vacuum filtration and wash with cold water.

- Purification: Recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture, to obtain pure **6-Cyanopyridine-2-carboxylic acid**.
- Dry the purified product under vacuum.


Biological and Pharmacological Relevance

While specific biological activity and signaling pathway data for **6-Cyanopyridine-2-carboxylic acid** is not extensively documented in publicly available literature, the cyanopyridine scaffold is a well-established pharmacophore found in numerous biologically active molecules.[\[2\]](#)[\[3\]](#)[\[4\]](#) Derivatives of cyanopyridine have demonstrated a wide range of pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[\[2\]](#)[\[3\]](#)[\[4\]](#)

The presence of both a carboxylic acid and a cyano group on the pyridine ring of **6-Cyanopyridine-2-carboxylic acid** makes it an attractive building block for the synthesis of more complex molecules with potential therapeutic applications. The carboxylic acid can be readily converted to esters, amides, or other functional groups, while the cyano group can participate in various chemical transformations.

Potential Areas of Investigation:

- Enzyme Inhibition: The structural motifs present in **6-Cyanopyridine-2-carboxylic acid** suggest it could be explored as an inhibitor for various enzymes. For instance, pyridine carboxylic acids are known to be key components in the design of enzyme inhibitors.[\[5\]](#) An experimental workflow to assess its potential as an enzyme inhibitor is outlined below.

[Click to download full resolution via product page](#)

General workflow for an enzyme inhibition assay.

- Anticancer Activity: Given that many cyanopyridine derivatives exhibit cytotoxic effects against cancer cell lines, this compound could be a candidate for anticancer drug discovery programs.[6]
- Coordination Chemistry: The nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylic acid can act as ligands for metal ions, making it a useful building block in the synthesis of coordination polymers and metal-organic frameworks (MOFs).

Safety and Handling

6-Cyanopyridine-2-carboxylic acid should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when working with this compound.

Conclusion

6-Cyanopyridine-2-carboxylic acid is a versatile chemical compound with a well-defined structure and interesting physicochemical properties. While its specific biological activities are yet to be fully elucidated, its structural features make it a promising candidate for further investigation in drug discovery and materials science. This technical guide provides a foundational understanding of this compound to aid researchers in their future studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Cyanopyridine(100-70-9) 1H NMR spectrum [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A review: Biological activities of novel cyanopyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 6-Cyanopyridine-2-carboxylic Acid]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1321325#6-cyanopyridine-2-carboxylic-acid-structure-and-nomenclature>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com